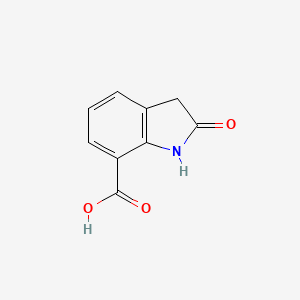

2-Oxoindoline-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-4-5-2-1-3-6(9(12)13)8(5)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDOVZSOSPBZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600424 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-43-1 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxoindoline-7-carboxylic acid: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxindole Nucleus

The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Its rigid bicyclic framework, combined with the presence of a lactam and a reactive C3 methylene group, provides an ideal platform for the design of potent and selective therapeutic agents. Within this esteemed class of compounds, 2-Oxoindoline-7-carboxylic acid emerges as a particularly valuable building block. The strategic placement of the carboxylic acid group at the 7-position of the indoline ring offers a versatile handle for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 25369-43-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₇NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 177.16 g/mol | --INVALID-LINK--[2] |

| Appearance | Off-white to light yellow crystalline powder | Inferred from supplier data |

| Purity | ≥98% | --INVALID-LINK--[1] |

| Storage | Store at room temperature in a dry, sealed container | --INVALID-LINK--[1] |

Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | --INVALID-LINK--[1] |

| logP | 0.8794 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |

| Rotatable Bonds | 1 | --INVALID-LINK--[1] |

Synthesis and Chemical Reactivity

Illustrative Synthetic Pathway

A potential synthetic approach to this compound could start from 7-cyanoindoline. The nitrile group can be hydrolyzed under acidic conditions to the carboxylic acid. Subsequent oxidation at the C2 position would yield the desired 2-oxoindoline core.

Caption: Plausible synthetic route to this compound.

Key Reactivity Insights

The chemical reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the lactam, and the C3-methylene group.

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction, providing a primary site for molecular diversification.

-

Lactam: The N-H of the lactam can be alkylated or acylated, allowing for further structural modifications.

-

C3-Methylene Group: This position is nucleophilic and can participate in various C-C bond-forming reactions, most notably aldol-type condensations with aldehydes and ketones. This reactivity is the cornerstone of many synthetic strategies employing oxindole scaffolds.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxoindoline core is a key pharmacophore in a number of approved drugs and clinical candidates. For instance, the methyl ester of the related 2-oxoindoline-6-carboxylic acid is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[3] This highlights the therapeutic potential of this class of molecules.

While specific examples of drugs derived directly from this compound are not prevalent in the immediate search results, its utility as a versatile intermediate is clear. The carboxylic acid at the 7-position allows for the introduction of a wide array of functional groups, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.

Potential Therapeutic Targets

The oxindole scaffold has been shown to interact with a variety of biological targets, including:

-

Kinases: As demonstrated by Nintedanib, the oxindole core can serve as a scaffold for the development of potent kinase inhibitors.

-

G-protein coupled receptors (GPCRs): The rigid structure of the oxindole can be used to design ligands with high affinity and selectivity for specific GPCRs.

-

Enzymes: The reactive C3 position can be functionalized to target the active sites of various enzymes.

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[4][5][6][7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and multiple points for chemical modification make it an ideal starting material for the synthesis of diverse compound libraries. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective application in the development of novel therapeutic agents. As the demand for new and innovative drugs continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

"2-Oxoindoline-7-carboxylic acid" CAS number and identifiers

An In-depth Technical Guide to 2-Oxoindoline-7-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core identifiers, physicochemical properties, synthesis strategies, and spectroscopic profile. Furthermore, this guide will explore its critical role as a molecular scaffold in the development of pharmacologically active agents, supported by field-proven insights and established experimental methodologies. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical entity.

Part 1: Core Identifiers and Physicochemical Properties

This compound, also known as 7-carboxyoxindole, is a bifunctional organic molecule featuring an oxindole core and a carboxylic acid substituent. This unique arrangement makes it a versatile intermediate for further chemical elaboration. Its fundamental identifiers and computed properties are summarized below.

Chemical Structure

The molecular structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam (a cyclic amide) ring, with a carboxylic acid group attached at position 7 of the aromatic ring.

Caption: 2D structure of this compound.

Data Summary Table

The key properties of this compound are presented in the table below for quick reference.

| Identifier / Property | Value | Source |

| CAS Number | 25369-43-1 | [1][2][3] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1][4] |

| Synonyms | OXO-INDOLINE-7-CARBOXYLIC ACID, 7-CARBOXYOXINDOLE, 2-Oxo-7-indolinecarboxylic acid | [1][5] |

| Boiling Point | 445°C at 760 mmHg (Predicted) | [6] |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | [1] |

| LogP | 0.8794 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Part 2: Synthesis and Reactivity

The synthesis of oxindole derivatives is a well-established area of organic chemistry. While multiple routes can be envisioned for this compound, a common and reliable strategy involves the hydrolysis of a corresponding nitrile precursor. This approach is advantageous due to the relative stability of the nitrile group under various reaction conditions and its clean conversion to a carboxylic acid.

A plausible synthetic pathway begins with 7-cyanoindoline. The hydrolysis of the nitrile functional group to a carboxylic acid can be achieved under strong acidic or basic conditions with heating. For instance, stirring 7-cyanoindoline in 50% aqueous sulfuric acid at elevated temperatures (e.g., 110-120°C) effectively drives the reaction to completion, yielding the desired indoline-7-carboxylic acid.[7] Subsequent oxidation at the C2 position would yield the final product. Alternative modern synthetic methods for creating substituted oxindoles include multicomponent reactions like the Passerini reaction, which can construct the core in a single step from isatins, isocyanides, and carboxylic acids.[8]

References

- 1. chemscene.com [chemscene.com]

- 2. 2-OXO-INDOLINE-7-CARBOXYLIC ACID | 25369-43-1 [chemicalbook.com]

- 3. 25369-43-1|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Oxoindoline-3-carboxylic acid | C9H7NO3 | CID 23009378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. molecularinfo.com [molecularinfo.com]

- 6. This compound [myskinrecipes.com]

- 7. prepchem.com [prepchem.com]

- 8. WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Oxoindoline-7-carboxylic acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Oxoindoline-7-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect its molecular architecture, explore logical synthetic pathways, and elucidate its characteristic reactivity and spectroscopic signatures. The document emphasizes the strategic importance of the 2-oxindole scaffold as a "privileged" structure in drug discovery, contextualizing the utility of this specific carboxylic acid derivative as a versatile starting material for the development of complex, high-value molecules. This guide is intended to serve as a foundational resource for researchers engaged in synthetic chemistry and the design of novel therapeutic agents.

Introduction: The Strategic Value of the 2-Oxindole Scaffold

The 2-oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidinone ring, is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional shape and the presence of key hydrogen bond donors and acceptors make it an ideal scaffold for interacting with biological targets. Consequently, molecules incorporating this framework have demonstrated a wide array of bioactivities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2]

This compound (also known as 7-Carboxy-2-oxindole) emerges as a particularly valuable derivative. The carboxylic acid functional group at the 7-position provides a crucial synthetic handle for elaboration, enabling chemists to readily introduce diverse pharmacophores or linking groups through well-established amide-coupling or esterification reactions. This strategic placement allows for the exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties in drug candidates.

Molecular Structure and Chemical Identity

The defining feature of this compound is the fusion of an aromatic carboxylic acid with a lactam (a cyclic amide). This arrangement dictates its chemical behavior and physical properties.

-

Indoline Core: A benzene ring is fused to a five-membered nitrogen-containing ring.

-

Oxo Group: A carbonyl group at the C2 position creates the lactam functionality.

-

Carboxylic Acid Group: A -COOH group is attached to the C7 position of the aromatic ring.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| Chemical Formula | C₉H₇NO₃ | [3][4] |

| Molecular Weight | 177.16 g/mol | [3][4][5] |

| IUPAC Name | This compound | [6] |

| CAS Number | 25369-43-1 | [3][4][5][6][7] |

| Common Synonyms | 7-Carboxy-2-oxindole, 7-Carboxyoxindole | [6][8] |

Structural Diagram

The connectivity of atoms in this compound is visualized below.

References

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 25369-43-1|this compound|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 7-CARBOXY-2-OXINDOLINE | CAS 25369-43-1 [matrix-fine-chemicals.com]

- 7. 2-OXO-INDOLINE-7-CARBOXYLIC ACID | 25369-43-1 [chemicalbook.com]

- 8. 2-OXO-INDOLINE-7-CARBOXYLIC ACID | 25369-43-1 [amp.chemicalbook.com]

A Technical Guide to the Solubility and Stability of 2-Oxoindoline-7-carboxylic Acid for Drug Development

Foreword: Understanding the Molecule

2-Oxoindoline-7-carboxylic acid (CAS No. 25369-43-1) is a heterocyclic compound featuring a bicyclic oxindole core.[1][2] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents. The molecule's intrinsic properties—solubility and stability—are paramount to its handling, formulation, and ultimate viability as a drug candidate or intermediate. This guide provides a comprehensive framework for characterizing these critical attributes, grounded in established pharmaceutical development principles. We will explore not just the "what" but the "why," offering field-proven insights into experimental design and data interpretation.

Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate, bioavailability, and the feasibility of liquid formulations. For an ionizable molecule like this compound, solubility is not a single value but a pH-dependent profile.

Theoretical Assessment and Solvent Selection

The structure of this compound contains both a hydrogen-bond-donating carboxylic acid group and a lactam, alongside a hydrogen-bond-accepting carbonyl group. This suggests a degree of polarity.

-

Aqueous Solubility: Due to the acidic carboxylic acid group (typical pKa ≈ 3-5), the molecule's aqueous solubility is expected to be low at acidic pH (where it is in its neutral form) and increase significantly at neutral to basic pH as it forms the more polar carboxylate salt.

-

Organic Solvent Solubility: It is predicted to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and may have moderate solubility in polar protic solvents like methanol and ethanol. Its insolubility in non-polar solvents like hexanes or toluene is expected.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[3] This method ensures that the solution has reached thermodynamic equilibrium with the solid-state material, providing the most reliable and relevant data for physicochemical profiling.

-

Preparation: Prepare a series of buffered aqueous solutions at various pH points (e.g., pH 2, 4, 6, 7.4, 9).

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffered solution in triplicate. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined beforehand by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.

-

Phase Separation: After equilibration, allow the samples to sit undisturbed to let the excess solid settle. Alternatively, use centrifugation (e.g., 15 minutes at 14,000 rpm) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a small aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration into the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5] The carboxylic acid and aromatic ring provide a chromophore suitable for UV detection.

The same shake-flask principle is applied, replacing the buffered aqueous solutions with the desired organic solvents (e.g., DMSO, ethanol, acetone).

Data Presentation: Predicted and Experimental Solubility

The data gathered should be summarized for clarity.

| Solvent System | Predicted Solubility | Purpose in Drug Development |

| Aqueous Buffer (pH 2.0) | Low | Simulates gastric fluid conditions. |

| Aqueous Buffer (pH 7.4) | High | Simulates physiological pH (blood, intestine). |

| Dimethyl Sulfoxide (DMSO) | High | Common solvent for initial biological screening and stock solutions. |

| Ethanol (EtOH) | Moderate | Common co-solvent in formulations. |

| Methanol (MeOH) | Moderate | Used in synthesis and purification. |

| Acetone | Low to Moderate | Common solvent for washing/drying solids. |

| Dichloromethane (DCM) | Low | Used in synthesis and extraction. |

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile and Forced Degradation

Stability testing is a non-negotiable component of pharmaceutical development, designed to understand how a molecule's quality varies over time under the influence of environmental factors.[6][7] Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to identify likely degradation products and establish degradation pathways.[8][9] This is foundational for developing and validating stability-indicating analytical methods.

Predicted Degradation Pathways

The structure of this compound suggests several potential points of instability:

-

Hydrolysis: The lactam ring is an amide and is susceptible to cleavage under strong acidic or basic conditions, which would open the five-membered ring.

-

Oxidation: The electron-rich aromatic ring and the benzylic position of the lactam could be susceptible to oxidative degradation.

-

Photodegradation: Aromatic systems can absorb UV light, leading to photolytic decomposition.

Experimental Design for Forced Degradation Studies

The goal is to achieve a target degradation of 5-20%.[10] Degradation below 5% may not generate sufficient quantities of degradants for detection, while degradation above 20% can lead to secondary degradation products that are not relevant to formal stability studies.[10]

A stock solution of this compound (e.g., 1 mg/mL in a suitable co-solvent like acetonitrile or methanol, diluted in water) is subjected to the following conditions in parallel. A control sample (un-stressed) is analyzed at each time point for comparison.

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60°C.

-

Procedure: Mix the stock solution with HCl. Store in a heated chamber.

-

Time Points: Analyze samples at 2, 6, 24, and 48 hours.

-

Quenching: Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at room temperature. (Base-catalyzed hydrolysis is often faster than acid-catalyzed).

-

Procedure: Mix the stock solution with NaOH. Store at room temperature.

-

Time Points: Analyze samples at 30 minutes, 1, 2, and 4 hours.

-

Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Procedure: Mix the stock solution with H₂O₂. Store at room temperature, protected from light.

-

Time Points: Analyze samples at 2, 6, 24, and 48 hours.

-

-

Thermal Degradation:

-

Condition: Solid compound at 80°C (dry heat).

-

Procedure: Store the solid compound in a vial within a calibrated oven.

-

Time Points: Analyze samples at 1, 3, and 7 days. For analysis, dissolve the solid in a suitable solvent.

-

-

Photostability:

-

Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Procedure: Use a photostability chamber. A parallel sample wrapped in aluminum foil serves as the dark control.

-

Analysis: Analyze the samples after the exposure period.

-

Data Presentation: Summary of Stress Conditions

| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80°C | 2 - 72 hours | Lactam ring opening |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60°C | 30 min - 24 hours | Lactam ring opening |

| Oxidation | 3% - 30% H₂O₂ | Room Temp | 2 - 48 hours | N-Oxide formation, ring oxidation |

| Thermal (Solid) | Dry Heat | 80°C | 1 - 7 days | Decarboxylation, general decomposition |

| Photostability | ICH Q1B Light | Photostability Chamber | Per ICH guidelines | Photolytic decomposition |

Workflow for Forced Degradation and Method Development

Caption: Forced Degradation and Stability-Indicating Method Development Workflow.

Conclusion

The systematic characterization of solubility and stability is a cornerstone of early-phase drug development. For this compound, this involves determining its pH-dependent aqueous solubility via the shake-flask method and executing a comprehensive forced degradation study. The insights gained from these experiments are not merely data points; they inform critical decisions regarding formulation strategies, analytical method development, packaging, and storage conditions, ultimately de-risking the path toward clinical application.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-OXO-INDOLINE-7-CARBOXYLIC ACID | 25369-43-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. japsonline.com [japsonline.com]

- 7. www3.paho.org [www3.paho.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. pharmtech.com [pharmtech.com]

A Researcher's Guide to 2-Oxoindoline-7-carboxylic acid: Commercial Sourcing, Quality Control, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Oxoindoline-7-carboxylic acid (CAS No. 25369-43-1), a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. This document details the commercial availability of this reagent, outlines key quality control parameters, and explores its strategic application in the synthesis of biologically active molecules, with a particular focus on kinase inhibitors. Furthermore, this guide furnishes a representative synthetic protocol and characteristic analytical data to support its seamless integration into research and development workflows.

Introduction: The Significance of the Oxindole Scaffold

The oxindole structural motif is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of natural products and pharmacologically active compounds.[1][2] Its rigid bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The inherent ability of the oxindole core to participate in hydrogen bonding and other non-covalent interactions makes it an attractive starting point for the design of potent and selective inhibitors of various enzymes, with a notable emphasis on protein kinases.[3][4]

This compound, in particular, offers a unique substitution pattern that is of growing interest in drug discovery. The carboxylic acid moiety at the 7-position provides a convenient handle for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This guide serves as a practical resource for scientists looking to procure and effectively utilize this versatile chemical intermediate.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of commercial suppliers, catering to both small-scale research needs and larger, process development quantities. The compound is typically offered at purities of ≥98%, which is suitable for most synthetic applications.

Below is a comparative table of prominent suppliers. It is important to note that stock levels and lead times are subject to change, and researchers should always verify the current status directly with the supplier.

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities | Direct Link |

| ChemScene | CS-0053844 | ≥98% | 100 mg, 250 mg, 1 g, 5 g | --INVALID-LINK-- |

| Alfa Chemistry | 25369-43-1 | Not specified | Inquire | --INVALID-LINK-- |

| Matrix Fine Chemicals | MM25369431 | Not specified | Small and large quantities | --INVALID-LINK-- |

| ChemicalBook | CB5733571 | Not specified | Inquire | --INVALID-LINK-- |

| Merck (Sigma-Aldrich) | - | Not specified | Inquire | --INVALID-LINK-- |

Note: Researchers are advised to request a quote for current pricing and availability, especially for bulk quantities.

Quality Control and Analytical Specifications

Ensuring the quality and purity of starting materials is paramount in drug discovery to guarantee the reliability and reproducibility of experimental results. When procuring this compound, a Certificate of Analysis (CoA) should be requested from the supplier.

A typical CoA for this compound should include:

-

Appearance: White to off-white solid.

-

Identity: Confirmed by ¹H NMR and/or Mass Spectrometry.

-

Purity: Determined by High-Performance Liquid Chromatography (HPLC), typically ≥98%.

-

Melting Point: To assess purity.

-

Residual Solvents: Quantified by Gas Chromatography (GC).

Spectroscopic Characterization

The structural integrity of this compound can be verified using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the oxindole ring, and the amide proton. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the lactam, the carboxylic acid carbonyl, and the aromatic and aliphatic carbons. The carbonyl carbons are typically observed in the range of 165-185 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption for the carboxylic acid and the lactam carbonyls, usually between 1680-1760 cm⁻¹.[7][8][9]

Synthetic Routes and Considerations

The synthesis of 2-oxoindoline derivatives can be achieved through various methodologies. A common approach involves the cyclization of a suitably substituted 2-nitrophenylacetic acid derivative.

Below is a representative, multi-step synthesis workflow for this compound, adapted from established literature procedures for related analogs.

Caption: A potential synthetic pathway to this compound.

Experimental Protocol Example: Synthesis of a Related Indoline-7-carboxylic acid

Step 1: Hydrolysis of 7-Cyanoindoline A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120°C for 5.5 hours. The reaction mixture is then cooled to 5°C and the pH is adjusted to 7-8 with 24% aqueous sodium hydroxide. The mixture is washed with ethyl acetate, and the aqueous layer is subsequently acidified to pH 2.5-3.0 with 6N hydrochloric acid. The resulting precipitate is collected by filtration to yield indoline-7-carboxylic acid.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The oxindole scaffold is a cornerstone in the development of protein kinase inhibitors. Several approved drugs and numerous clinical candidates feature this core structure. The 2-oxoindoline moiety acts as a bioisostere for the adenine ring of ATP, effectively binding to the hinge region of the kinase active site through hydrogen bond interactions.

This compound serves as a valuable intermediate for the synthesis of these inhibitors. The carboxylic acid group can be converted to a variety of functional groups, such as amides, esters, or heterocycles, to explore interactions with different regions of the kinase active site and to modulate the physicochemical properties of the final compound.

Caption: Workflow for utilizing this compound in kinase inhibitor discovery.

While specific drugs directly derived from this compound are not prominently disclosed in the public domain, the strategic importance of substituted oxindoles is well-established. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a substituted oxindole core. The principles of its design, involving the functionalization of the oxindole ring to achieve desired potency and selectivity, are directly applicable to derivatives of this compound.

Conclusion

This compound is a commercially accessible and highly versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern, combined with the proven pharmacological relevance of the oxindole scaffold, makes it an attractive starting material for the synthesis of novel kinase inhibitors and other biologically active molecules. This guide provides researchers with the essential information needed to source, qualify, and effectively implement this valuable reagent in their research programs. By understanding its commercial landscape, quality attributes, and synthetic utility, scientists can accelerate their efforts in the development of new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. tutorchase.com [tutorchase.com]

The Oxindole Core: A Historical and Synthetic Odyssey from 19th Century Dyes to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole, or 1,3-dihydro-2H-indol-2-one, represents a quintessential "privileged scaffold" in medicinal chemistry. Its journey from a chemical curiosity derived from the historic dye indigo to a cornerstone of modern drug discovery is a compelling narrative of scientific advancement. This technical guide traces the history of the oxindole core, beginning with its initial discovery in the mid-19th century through the work of pioneers like Adolf von Baeyer. We will explore the subsequent evolution of synthetic methodologies, from classical reductions to sophisticated transition-metal-catalyzed and asymmetric strategies that provide access to structurally complex derivatives. Furthermore, this guide examines the rich ethnobotanical history of naturally occurring oxindole alkaloids, particularly from Uncaria tomentosa (Cat's Claw), which foreshadowed their potent biological activities. Finally, we delve into the modern era, analyzing the structural features that make the oxindole a successful pharmacophore and highlighting its role in the development of life-saving therapeutics, such as the kinase inhibitor Sunitinib. This document serves as a comprehensive resource, blending historical context with field-proven synthetic insights and pharmacological data for professionals in chemical and pharmaceutical research.

Part 1: The Genesis - Discovery in the Age of Classical Chemistry

The story of the oxindole is inextricably linked to the vibrant blue dye indigo, a compound of immense commercial and historical importance. The quest to understand indigo's chemical nature inadvertently led to the discovery of the entire indole family of heterocycles.

From Indigo to Isatin: The Precursor's Tale

The first crucial step towards the discovery of oxindole was the isolation of its oxidized precursor, isatin. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported that the oxidation of indigo dye using nitric acid or chromic acids yielded a new, bright orange crystalline compound which they named isatin.[1][2] This transformation represented the first successful chemical manipulation of the indigo core to produce a related, stable heterocyclic compound, laying the groundwork for future investigations.

The Birth of Oxindole: The Foundational Reductions of Adolf von Baeyer (1866)

The leading figure in this nascent field was the German chemist Adolf von Baeyer. His systematic investigation into indigo and its derivatives culminated in the first synthesis of the parent indole ring. In 1866, von Baeyer successfully reduced oxindole to indole using zinc dust, a landmark achievement that began to unravel the structural relationships between these compounds.[3][4]

Crucially for our topic, von Baeyer also detailed the first synthesis of oxindole itself. He demonstrated that isatin could be reduced in a two-step process using a milder reducing agent, sodium amalgam. The first stage yielded the intermediate 3-hydroxyoxindole (dioxindole), which could be further reduced under aqueous acidic conditions to furnish oxindole.[5] This foundational work not only established the first synthetic route to the oxindole core but also solidified the chemical lineage from indigo to isatin to oxindole and finally to indole. Von Baeyer would go on to propose the correct structure for indole in 1869, for which he received the Nobel Prize in Chemistry in 1905.[3][6]

Experimental Protocols

Protocol 1: Classical Synthesis of Oxindole by Reduction of Isatin (von Baeyer, 1866)

This protocol is a conceptual representation of the classical two-step reduction method. Modern adaptations utilize different reagents for improved yield and safety.

Objective: To synthesize oxindole from isatin via a two-step reduction process.

Step 1: Reduction of Isatin to Dioxindole

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve Isatin (1.0 eq.) in deionized water.

-

Reagent Addition: Slowly add sodium amalgam (approx. 2.5%) in small portions to the aqueous solution of isatin while stirring vigorously. The reaction is exothermic and should be monitored.

-

Monitoring: The characteristic red-orange color of the isatin solution will fade as it is converted to the nearly colorless dioxindole. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench any remaining sodium amalgam with a dilute acid (e.g., 1M HCl). The aqueous solution containing dioxindole is carried forward to the next step.

Step 2: Reduction of Dioxindole to Oxindole

-

Acidification: To the aqueous solution of dioxindole from Step 1, add a stronger acid (e.g., sulfuric acid) to create an acidic medium.

-

Second Reduction: Add a more powerful reducing agent, such as zinc dust or additional sodium amalgam, to the acidified solution. Heat the mixture gently under reflux.

-

Monitoring: The reaction is monitored by TLC until the dioxindole spot is no longer visible.

-

Isolation and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization to yield pure oxindole.

Causality: The choice of a two-step reduction reflects the different reactivity of the two carbonyl groups in isatin. The C3-ketone is more reactive and is reduced first under milder conditions to form the alcohol (dioxindole). The C2-amide carbonyl is much less reactive and requires a more forceful reduction (stronger reducing agent in an acidic medium) to be converted to a methylene group, yielding oxindole.

Part 2: The Synthetic Evolution - Forging the Oxindole Framework

Following von Baeyer's initial discovery, the development of synthetic methods for oxindoles remained relatively slow. Early methods were often harsh and lacked generality. The modern era, driven by the demands of drug discovery, has witnessed an explosion of innovative and elegant strategies to construct this vital scaffold with high levels of control and efficiency.

Early Methodologies and Their Limitations

For many decades, the primary routes to oxindoles involved the cyclization of substituted anilines or the reduction of isatins. The Stolle synthesis (1914) became a notable method, involving the reaction of an arylamine with an α-haloacyl chloride followed by a Friedel-Crafts cyclization. While effective for some substrates, these methods often required high temperatures and strong Lewis acids, limiting their functional group tolerance and preventing the synthesis of more delicate or complex oxindoles.

The Dawn of Modern Synthesis: Transition Metal Catalysis

The advent of transition-metal-catalyzed cross-coupling reactions revolutionized organic synthesis, and the construction of oxindoles was no exception. Palladium-catalyzed reactions, in particular, have become a mainstay.

-

Heck Cyclization: Intramolecular Heck reactions of N-allyl-2-haloanilides provide a powerful route to C3-substituted oxindoles.

-

α-Arylation of Anilides: Perhaps the most significant advance has been the intramolecular α-arylation of 2-haloanilide enolates. This approach allows for the formation of the critical C3-C3a bond under relatively mild conditions, enabling the synthesis of a vast array of 3-substituted and 3,3-disubstituted oxindoles.[7]

These methods offered a significant improvement in scope and mildness over classical approaches, paving the way for their use in complex molecule synthesis.

The Quest for Complexity: Asymmetric Synthesis of C3-Substituted Oxindoles

Many biologically active oxindoles possess a stereocenter at the C3 position, and their activity is often dependent on a specific absolute configuration. This created a demand for asymmetric synthetic methods. Catalytic enantioselective synthesis of 3,3-disubstituted oxindoles has become a highly active area of research. Strategies involving chiral catalysts, including both transition metals and organocatalysts, have been developed to control the stereochemistry of reactions such as Michael additions, aldol reactions, and allylic alkylations at the C3 position of a pre-formed oxindole core.[8]

Data Presentation

Table 1: Key Synthetic Methodologies for the Oxindole Core

| Method/Reaction Name | Year Discovered | Key Reagents | Description & Causality |

| von Baeyer Reduction | 1866 | Isatin, Sodium Amalgam, Zn dust | Foundational reductive approach. The differential reactivity of the C3-keto and C2-amide groups necessitates a stepwise reduction.[5] |

| Stolle Synthesis | 1914 | Arylamine, α-haloacyl chloride, AlCl₃ | A classical Friedel-Crafts approach. It forms the oxindole core by creating the N-C2 and C3-C3a bonds in sequence but is limited by harsh, acidic conditions. |

| Heck Cyclization | ~1980s | N-alkenyl-2-haloanilide, Pd catalyst | An intramolecular C-C bond formation. The choice of a palladium catalyst allows for milder conditions and greater functional group tolerance compared to Friedel-Crafts methods. |

| Intramolecular α-Arylation | ~1990s-2000s | 2-haloanilide, Pd or Cu catalyst, Base | Forms the C3-C3a bond via reductive elimination from a metal center. This became a dominant strategy due to its reliability and the ability to readily synthesize 3,3-disubstituted oxindoles.[7] |

| Asymmetric Catalysis | ~2000s-Present | Oxindole pronucleophile, Electrophile, Chiral Catalyst | Addresses the need for stereocontrol at C3. Chiral catalysts create a chiral environment, directing the approach of an electrophile to one face of the nucleophilic C3-enolate.[8][9] |

Protocol 2: Representative Modern Synthesis of a 3,3-Disubstituted Oxindole via Pd-Catalyzed Intramolecular α-Arylation

Objective: To synthesize a 3-aryl-3-methyloxindole from a 2-chloro-N-methyl-2-phenylacetamide precursor.

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloro-N-(2-bromophenyl)propanamide substrate (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a phosphine ligand such as Xantphos (0.05 eq.).

-

Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a non-nucleophilic base, typically a strong one like sodium tert-butoxide (NaOtBu) (2.2 eq.).

-

Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. The base deprotonates the α-carbon, forming an enolate. The palladium catalyst undergoes oxidative addition into the C-Br bond of the aromatic ring.

-

Cyclization Mechanism: The enolate then displaces the halide on the palladium center, and subsequent reductive elimination forms the new C3-C3a bond, yielding the oxindole product and regenerating the Pd(0) catalyst.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the pure 3,3-disubstituted oxindole.

Causality: This method is superior to older techniques because the palladium catalyst orchestrates the key bond formation under controlled conditions. It avoids the use of strong Brønsted or Lewis acids, allowing for the presence of sensitive functional groups elsewhere in the molecule. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos facilitate the crucial reductive elimination step that closes the ring.

Visualization

Caption: Major Synthetic Routes to the Oxindole Scaffold.

Part 3: Nature's Blueprint - Oxindole Alkaloids and Ethnobotany

Long before chemists synthesized oxindoles in the lab, nature was producing them with remarkable complexity and potent biological activity. The ethnobotanical history of certain plants provided the first clues to the therapeutic potential locked within this heterocyclic core.

Uncaria tomentosa (Cat's Claw): The Amazonian Legacy

The most famous natural source of oxindole alkaloids is Uncaria tomentosa, a woody vine native to the Amazon rainforest, commonly known as Cat's Claw.[10][11] For centuries, indigenous peoples of the Amazon have used the bark and root of this plant to prepare traditional remedies.[12] These preparations were revered for their ability to treat a wide range of ailments, including arthritis, digestive issues, infections, and inflammation, hinting at powerful immunomodulatory and anti-inflammatory properties.[10][12] It was the scientific investigation into the source of these effects that led to the isolation and characterization of the active constituents: a unique class of pentacyclic and tetracyclic oxindole alkaloids.

A Family of Bioactives: Monoterpenoid Oxindole Alkaloids (MOAs)

The active compounds in Cat's Claw are classified as monoterpenoid oxindole alkaloids (MOAs).[13] These complex molecules are not synthesized from scratch but are derived from another class of alkaloids, the monoterpenoid indole alkaloids (MIAs), through a unique oxidative rearrangement process in the plant.[13] This biosynthetic conversion transforms a less active indole precursor into a more potent oxindole product. Key MOAs isolated from Uncaria tomentosa include isopteropodine, pteropodine, mitraphylline, and isomitraphylline. Scientific studies have since confirmed that these compounds possess significant biological activities, including the ability to modulate cytokine production and enhance immune cell function, validating their historical use.[12]

Data Presentation

Table 2: Prominent Naturally Occurring Oxindole Alkaloids

| Alkaloid Name | Key Plant Source(s) | Traditional Use / Observed Activity |

| Isopteropodine | Uncaria tomentosa | Immunomodulatory, anti-inflammatory[12] |

| Mitraphylline | Uncaria tomentosa, Mitragyna speciosa | Anti-inflammatory, analgesic, muscle relaxant |

| Rhynchophylline | Uncaria rhynchophylla | Antihypertensive, neuroprotective[14] |

| Isorhynchophylline | Uncaria rhynchophylla | Antihypertensive, neuroprotective, anti-inflammatory[14] |

| Gelsemine | Gelsemium sempervirens | Highly toxic, CNS depressant (Historically used with extreme caution) |

Visualization

Caption: Biosynthetic Pathway of Monoterpenoid Oxindole Alkaloids.

Part 4: The Privileged Scaffold - Oxindoles in Modern Drug Discovery

The convergence of rich ethnobotanical history and versatile synthetic accessibility has propelled the oxindole core to the forefront of modern drug discovery. It is now recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity.

From Ethnobotany to Pharmacology: Uncovering a Spectrum of Activity

Initial investigations into natural oxindole alkaloids confirmed their anti-inflammatory and immunomodulatory effects. However, as synthetic libraries of oxindole derivatives grew, an astonishingly broad range of pharmacological activities was uncovered. These include potent anticancer, antiviral (including anti-HIV), antimicrobial, antihypertensive, and neuroprotective properties.[10][11][15] This versatility has made the oxindole scaffold a high-priority target for medicinal chemists. A large number of oxindole derivatives have been investigated as kinase inhibitors, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), and modulators of various other cellular pathways.[16][17]

Anatomy of a Pharmacophore: Why the Oxindole Core is a Drug Hunter's Ally

The success of the oxindole scaffold can be attributed to several key structural features:

-

Rigid Bicyclic Core: The fused ring system provides a rigid, well-defined three-dimensional shape that reduces the entropic penalty of binding to a protein target.

-

Hydrogen Bonding Sites: The N-H group acts as a hydrogen bond donor, while the C2-carbonyl oxygen is a strong hydrogen bond acceptor. These are crucial for anchoring the molecule in a protein's active site.

-

Tunable Substitution Points: The core offers multiple points for chemical modification. The N1 position can be substituted to modulate properties like solubility and cell permeability. The aromatic ring can be functionalized to create additional interactions.

-

The Critical C3 Position: The C3 position is the most important site for introducing diversity. It is adjacent to the carbonyl and is readily functionalized. By installing one or two substituents at C3, chemists can project functional groups into specific binding pockets of a target protein. Creating a stereocenter at this position often leads to highly specific and potent interactions.[8][18]

Case Study: Sunitinib and the Era of Kinase Inhibitors

A paramount example of the oxindole scaffold's power is Sunitinib (marketed as Sutent). Approved by the FDA in 2006, Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It was a breakthrough treatment for metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[15]

The structure of Sunitinib perfectly illustrates the pharmacophore principles. The oxindole core acts as the central scaffold. The N-H and carbonyl groups form key hydrogen bonds in the ATP-binding pocket of target kinases. The substituents on the aromatic ring and the pyrrole attached at C3 engage in further interactions, providing both potency and its multi-targeted profile. The development of Sunitinib validated the oxindole core as a premier scaffold for kinase inhibition and ushered in a new wave of drug discovery efforts based on this versatile framework.

Data Presentation

Table 3: Milestones in the Pharmacological Development of Oxindoles

| Time Period | Milestone | Significance |

| Centuries Ago | Traditional use of Uncaria tomentosa | First indication of the biological activity of oxindole-containing natural products.[12] |

| 1970s-1980s | Isolation and characterization of MOAs | Scientific validation of ethnobotanical knowledge; identification of specific active compounds. |

| 1990s | Discovery of broad-spectrum activity | Synthetic derivatives are found to have anticancer, antiviral, and other activities, expanding the therapeutic potential beyond inflammation.[15][19] |

| ~1995 | Development of Tenidap | An early oxindole-based anti-inflammatory drug that showed promise for rheumatoid arthritis.[20] |

| 2006 | FDA Approval of Sunitinib | A landmark achievement; established the oxindole core as a clinically successful scaffold for targeted cancer therapy (kinase inhibition).[15] |

| 2010s-Present | Rise of Spirooxindoles & Asymmetric Synthesis | Focus on creating highly complex and stereochemically pure oxindoles as potent and selective inhibitors for various diseases.[21][22] |

Visualization

Caption: The Oxindole Pharmacophore and Key Interaction Points.

Conclusion: The Enduring Legacy and Future Horizons

From its humble origins as a derivative of indigo dye, the oxindole core has navigated a remarkable 150-year journey to become a pillar of modern medicinal chemistry. Its history is a testament to the scientific process: from the foundational discoveries of classical chemistry, through the validation of ethnobotanical wisdom, to the rational design of targeted therapeutics. The development of robust and stereoselective synthetic methodologies continues to expand the accessible chemical space of oxindole derivatives, ensuring a steady pipeline of novel compounds for biological screening. As our understanding of disease pathways becomes more nuanced, the proven versatility and "privileged" nature of the oxindole scaffold guarantee that it will remain an invaluable tool for researchers, scientists, and drug development professionals for the foreseeable future, continuing its legacy of improving human health.

References

- 1. Isatin - Wikipedia [en.wikipedia.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Adolf von Baeyer - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 9. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Biosynthesis of oxindole alkaloids: Recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 2-Oxoindoline-7-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

Introduction: The Power of the Fragment in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity.[1][3] These initial hits then serve as starting points for the development of high-affinity lead compounds through a process of structure-guided growth and optimization.[2][3] The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors.[4][5][6] This guide provides an in-depth technical overview of the strategic application of a specific, yet versatile fragment, 2-Oxoindoline-7-carboxylic acid , in FBDD campaigns.

Physicochemical Properties of this compound: A Privileged Starting Point

The suitability of a fragment for FBDD is dictated by its physicochemical properties. This compound (Molecular Formula: C₉H₇NO₃, Molecular Weight: 177.16 g/mol ) presents a compelling profile for a fragment library.[7]

| Property | Value/Characteristic | Rationale for FBDD Suitability |

| Molecular Weight | 177.16 g/mol | Well within the typical fragment-like molecular weight range of <300 Da, allowing for significant scope for chemical elaboration.[1] |

| Hydrogen Bond Donors | 2 (amine N-H, carboxylic acid O-H) | Provides key interaction points for target binding, forming a strong basis for initial affinity. |

| Hydrogen Bond Acceptors | 3 (amide C=O, carboxylic acid C=O and O-H) | Offers multiple potential hydrogen bonding interactions within a target's binding site. |

| Rotatable Bonds | 1 | Low conformational flexibility increases the likelihood of a productive binding pose and a more favorable entropy of binding. |

| cLogP | ~1.2-1.5 (estimated) | A balanced lipophilicity ensures adequate aqueous solubility for biophysical screening while retaining sufficient membrane permeability for potential cell-based assays. |

| Functional Handles | Carboxylic acid, secondary amine, aromatic ring | The carboxylic acid provides a key vector for fragment growth, while the amine and aromatic ring can be further functionalized.[8] |

Strategic Application in a Fragment Screening Cascade

The successful identification of hits requires a robust and multi-faceted screening approach. A typical cascade for screening a fragment library containing this compound would involve a primary screen to identify binders, followed by orthogonal validation and structural characterization.[3][9]

Primary Screening: Identifying Initial Binders

High-throughput, low-cost techniques are ideal for the initial screen of a fragment library.

-

Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding.[2][9] It is a rapid and cost-effective method for identifying fragments that stabilize the target protein.

-

Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technique that can detect the binding of fragments to a target immobilized on a sensor chip in real-time.[1][2] This method provides information on binding kinetics and affinity.

Hit Validation: Orthogonal Confirmation

To eliminate false positives from the primary screen, hits should be validated using an orthogonal biophysical method.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) and WaterLOGSY, are powerful tools for confirming fragment binding.[2][3] These ligand-observed experiments can validate binding and provide information about the binding epitope.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[3]

The following diagram illustrates a typical FBDD workflow:

Caption: A typical fragment-based drug discovery workflow.

Structural Characterization and Hit-to-Lead Evolution

The ultimate goal of FBDD is to obtain a high-resolution crystal structure of the fragment bound to the target protein.[10][11][12] This structural information is invaluable for guiding the hit-to-lead optimization process.

X-Ray Crystallography: Visualizing the Binding Mode

Crystallographic fragment screening allows for the direct visualization of how this compound binds to the target.[10][11] This provides atomic-level detail of the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its binding affinity.

Structure-Activity Relationship (SAR) by Design

With the crystal structure in hand, medicinal chemists can begin to elaborate the this compound fragment into a more potent lead compound. The 2-oxoindoline scaffold is a common core for kinase inhibitors, and structure-activity relationship (SAR) studies have shown that substitutions at various positions can significantly impact potency and selectivity.[6][13]

Key Growth Vectors for this compound:

-

C7-Carboxylic Acid: This is a primary vector for chemical elaboration. The carboxylic acid can be converted to amides, esters, or used in coupling reactions to introduce new chemical moieties that can occupy adjacent pockets in the binding site.

-

N1-Amine: The secondary amine can be alkylated or acylated to explore interactions in the corresponding region of the binding site.

-

C5 and C6 Positions of the Aromatic Ring: The aromatic ring can be functionalized with various substituents to enhance binding affinity and modulate physicochemical properties.

The following diagram illustrates the potential growth vectors of the this compound fragment:

Caption: Potential growth vectors for this compound.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF)

-

Preparation: Prepare a solution of the target protein in a suitable buffer. Prepare stock solutions of the fragment library, including this compound, in DMSO.

-

Assay Setup: In a 96-well or 384-well PCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) and the fragment solution. Include appropriate controls (protein + dye + buffer, protein + dye + DMSO).

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, while monitoring fluorescence.

-

Data Analysis: The melting temperature (Tm) is the temperature at which the protein is 50% unfolded. A significant increase in Tm in the presence of a fragment indicates binding and stabilization.

Protocol 2: X-Ray Crystallography of a Fragment-Protein Complex

-

Crystallization: Obtain high-quality crystals of the target protein.

-

Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) and allow them to soak for a defined period.

-

Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.[12]

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement. Refine the structure and model the bound fragment into the electron density map.[11]

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a highly valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the well-established medicinal chemistry of the 2-oxoindoline scaffold, make it a versatile fragment for targeting a wide range of biological targets, particularly protein kinases. By employing a systematic screening cascade and leveraging structure-based design principles, researchers can effectively utilize this fragment to develop novel and potent therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Carboxylic Acid Fragment Library - Enamine [enamine.net]

- 9. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]

- 10. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]

- 11. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Oxindoles

Introduction: The Enduring Significance of the Oxindole Scaffold

The oxindole motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure, combined with the synthetically versatile lactam functionality, makes it an ideal framework for interacting with a diverse range of biological targets. From the potent kinase inhibitory activity of sunitinib to the complex polycyclic architecture of alkaloids like strychnine, the oxindole core is a testament to nature's efficiency and a cornerstone of modern medicinal chemistry.

The construction of the oxindole ring system, particularly with precise control over substitution at the C3 position, has been a long-standing challenge in synthetic chemistry. Classical methods often require harsh conditions and multi-step sequences starting from pre-functionalized precursors. The advent of palladium catalysis has revolutionized this field, offering mild, efficient, and highly versatile strategies for the construction of simple and complex oxindoles. These methods, characterized by their broad functional group tolerance and predictable regioselectivity, have become indispensable tools for researchers in drug discovery and development.

This guide provides an in-depth exploration of the principal palladium-catalyzed methodologies for oxindole synthesis. We will delve into the mechanistic underpinnings of key transformations, including intramolecular C-H functionalization, Heck cyclization, and α-arylation, providing not just step-by-step protocols but also the rationale behind the selection of catalysts, ligands, and reaction conditions.

Method 1: Intramolecular C-H Functionalization of α-Chloroacetanilides

One of the most direct and atom-economical routes to the oxindole core is the palladium-catalyzed intramolecular C-H functionalization of readily available α-chloroacetanilides. Pioneered by the Buchwald group, this method obviates the need for pre-functionalized arenes, relying on the catalytic activation of a native C-H bond on the aniline ring.[1][2][3]

Mechanistic Rationale & Key Parameters

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, are essential.[1][2] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards the oxidative addition of the C-Cl bond in the α-chloroacetanilide substrate.

Following oxidative addition to form a Pd(II)-enolate intermediate, the key C-C bond-forming step occurs. This intramolecular C-H activation/arylation is the turnover-limiting step and is facilitated by a stoichiometric base, typically a hindered amine like triethylamine (TEA) or a carbonate. The base assists in the deprotonation event at the aromatic ring. The final step is reductive elimination, which forms the desired oxindole product and regenerates the active Pd(0) catalyst.[2] The high regioselectivity of the reaction is a key advantage, with cyclization occurring preferentially at the less sterically hindered ortho C-H bond of the aniline ring.[1]

References

Protocol for N-arylation of "2-Oxoindoline-7-carboxylic acid"

Application Note & Protocol Guide

Topic: A Robust Protocol for the N-Arylation of 2-Oxoindoline-7-carboxylic acid for Advanced Drug Discovery

Introduction: The Strategic Importance of N-Aryl 2-Oxoindolines

The 2-oxoindoline (or oxindole) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its rigid, three-dimensional structure provides an excellent framework for presenting substituents in defined vectors to interact with biological targets. The strategic introduction of an aryl group at the N-1 position dramatically expands the chemical space, enabling the modulation of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. When combined with a carboxylic acid at the C-7 position, the resulting N-aryl-2-oxoindoline-7-carboxylic acid derivatives become powerful building blocks for creating novel kinase inhibitors, anticoagulants, and anticancer agents.

However, the synthesis of these valuable compounds presents a distinct chemical challenge. The presence of two acidic protons—one on the lactam nitrogen (pKa ≈ 18) and one on the carboxylic acid (pKa ≈ 4-5)—complicates direct N-arylation. The carboxylic acid can interfere with the catalytic cycle of common cross-coupling reactions by reacting with the base or coordinating to the metal center. This guide provides a comprehensive, field-proven, three-stage protocol that circumvents these issues through a reliable protection-arylation-deprotection strategy, ensuring high yields and purity.

Core Challenge & Strategic Workflow

The primary obstacle is the chemoselectivity of the N-arylation reaction in the presence of a free carboxylic acid. To create a robust and reproducible protocol, we will employ a temporary protecting group for the carboxylic acid. The most efficient strategy involves converting the carboxylic acid to a methyl ester, which is stable to the conditions of palladium-catalyzed N-arylation but can be selectively cleaved under mild basic conditions.[1][2]

This workflow is visualized below:

Figure 1: A three-stage workflow for the synthesis of N-aryl-2-oxoindoline-7-carboxylic acids.

Part 1: Protocol for Carboxylic Acid Protection (Esterification)

Objective: To mask the acidic proton of the carboxylic acid as a methyl ester, preventing interference in the subsequent cross-coupling step. Fischer esterification is a classic and cost-effective method for this transformation.

Step-by-Step Protocol

-

Reagent Preparation:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous methanol (MeOH) to create a 0.1 M solution.

-

Place the flask in an ice bath and allow it to cool to 0 °C.

-

-

Reaction Setup:

-

Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise to the stirring suspension. Caution: This addition is exothermic.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Ensure the final pH is ~7-8.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 2-oxoindoline-7-carboxylate as a solid. The product is typically of sufficient purity for the next step.

-

Part 2: Protocol for Palladium-Catalyzed N-Arylation

Objective: To form the critical C(aryl)-N bond using the Buchwald-Hartwig amination. This reaction is renowned for its high functional group tolerance and broad substrate scope, making it ideal for complex molecule synthesis.[3][4]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[5] A Pd(0) species undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the deprotonated oxindole (amide). Subsequent reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[3]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Parameters

| Parameter | Recommended Reagents & Conditions | Rationale & Expert Insights |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source, often leading to faster initiation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[5] |

| Ligand | Xantphos, RuPhos, or BrettPhos (1.1-1.2 eq relative to Pd) | These are bulky, electron-rich phosphine ligands that promote both oxidative addition and the crucial reductive elimination step.[4][6] Xantphos is an excellent general-purpose ligand for amidation.[7] |

| Base | Cs₂CO₃ or K₃PO₄ (1.5-2.0 eq) | A strong, non-nucleophilic base is required to deprotonate the oxindole N-H. Cs₂CO₃ is highly effective due to its solubility in organic solvents. |

| Aryl Partner | Aryl Bromide or Iodide (1.1-1.2 eq) | Aryl iodides are typically more reactive, but modern catalysts work well with aryl bromides and even chlorides.[6] |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Aprotic, non-polar to moderately polar solvents are ideal. Rigorous exclusion of water and oxygen is critical for catalyst longevity. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |

Step-by-Step Protocol: Example Coupling with 4-Bromoanisole

-

Inert Atmosphere Setup:

-

To a flame-dried Schlenk tube or reaction vial, add Methyl 2-oxoindoline-7-carboxylate (1.0 eq), 4-bromoanisole (1.1 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the Ligand (e.g., Xantphos, 0.022 eq).

-

Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

-

Reaction Execution:

-

Through the septum, add anhydrous toluene via syringe to achieve a 0.1 M concentration with respect to the oxindole.

-

Place the sealed reaction vessel in a preheated oil bath at 100 °C.

-

Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

-

Workup and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure Methyl 1-(4-methoxyphenyl)-2-oxoindoline-7-carboxylate.

-

Part 3: Protocol for Ester Deprotection (Saponification)

Objective: To selectively cleave the methyl ester and reveal the final target carboxylic acid without affecting other functional groups. Saponification using lithium hydroxide is a mild and highly effective method.[8]